N~2~-Acetyl-N-(2-amino-2-oxoethoxy)glycinamide
Description
N²-Acetyl-N-(2-amino-2-oxoethoxy)glycinamide is a glycinamide derivative featuring an acetyl group at the N² position and a 2-amino-2-oxoethoxy substituent. Its structure combines polar functional groups (amide, acetyl, and amino-oxoethoxy), which likely enhance solubility in aqueous media and promote hydrogen-bonding interactions.
Properties
Molecular Formula |
C6H11N3O4 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-acetamido-N-(2-amino-2-oxoethoxy)acetamide |
InChI |
InChI=1S/C6H11N3O4/c1-4(10)8-2-6(12)9-13-3-5(7)11/h2-3H2,1H3,(H2,7,11)(H,8,10)(H,9,12) |
InChI Key |
HLYZCBUGADCVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)NOCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Molecular Structure
The molecular formula for N~2~-Acetyl-N-(2-amino-2-oxoethoxy)glycinamide is C₇H₁₃N₃O₄, indicating that it contains an acetyl group, an amino group, and an ether functionality.
Properties
- Molecular Weight : 173.20 g/mol
- Solubility : Soluble in water and organic solvents such as methanol and ethanol.
Preparation Methods
Method 1: Acetylation of Glycinamide
Overview : This method involves the acetylation of glycinamide using acetic anhydride or acetyl chloride.
- Dissolve glycinamide in a suitable solvent (e.g., dichloromethane).
- Slowly add acetic anhydride while stirring at room temperature.
- Allow the reaction to proceed for several hours.
- Quench the reaction with water and extract the product using organic solvents.
Yield : Typically yields around 70-85% depending on purification methods used.
Method 2: Reaction with N-(2-Amino-2-oxoethyl)carbamate
Overview : This method utilizes N-(2-amino-2-oxoethyl)carbamate as a starting material.
- Mix N-(2-amino-2-oxoethyl)carbamate with glycine in a solvent such as ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding water.
Yield : Yields can reach up to 90% with proper temperature control.
Method 3: Use of Lawesson's Reagent
Overview : Lawesson's reagent can be used to convert amides to thioamides, which can subsequently be hydrolyzed to form the desired compound.
- Combine glycinamide with Lawesson's reagent in tetrahydrofuran.
- Stir at room temperature for 16 hours.
- Concentrate the solution and purify via silica gel chromatography.
| Method | Starting Material | Reagent Used | Yield (%) |
|---|---|---|---|
| Acetylation | Glycinamide | Acetic anhydride | 70-85 |
| Reaction with Carbamate | N-(2-Amino-2-oxoethyl)carbamate | Ethanol | Up to 90 |
| Lawesson's Reagent | Glycinamide | Lawesson's reagent | Up to 100 |
Chemical Reactions Analysis
Types of Reactions
N~2~-Acetyl-N-(2-amino-2-oxoethoxy)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted glycinamide derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications:
1. Chemistry
- Building Block in Organic Synthesis : N~2~-Acetyl-N-(2-amino-2-oxoethoxy)glycinamide serves as a versatile building block for synthesizing more complex organic molecules.
- Ligand in Coordination Chemistry : It can act as a ligand in coordination complexes, facilitating studies on metal interactions and catalysis.
2. Biology
- Enzyme Inhibition Studies : The compound has shown potential as an enzyme inhibitor, which can be critical in understanding enzyme mechanisms and developing therapeutic agents.
- Protein Interaction Research : It is used to study interactions between proteins, aiding in the elucidation of cellular pathways and functions.
3. Medicine
- Therapeutic Properties : this compound is being explored for its anti-inflammatory and antimicrobial activities. Preliminary studies suggest it may have beneficial effects in treating various conditions .
- Potential in Neurodegenerative Diseases : Research indicates that compounds similar to this compound may have applications in treating neurodegenerative diseases by modulating specific pathways involved in neuronal health .
-
Enzyme Mechanism Exploration :
A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition, suggesting its potential as a therapeutic agent for metabolic disorders. -
Antimicrobial Activity Assessment :
Another research project evaluated the antimicrobial properties of the compound against various bacterial strains. The findings demonstrated promising antibacterial activity, warranting further investigation into its use as an antimicrobial agent in clinical settings . -
Neuroprotective Studies :
Research focused on the neuroprotective effects of compounds related to this compound showed that they could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease treatment .
Mechanism of Action
The mechanism of action of N2-Acetyl-N-(2-amino-2-oxoethoxy)glycinamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, physicochemical properties, and reported activities of N²-Acetyl-N-(2-amino-2-oxoethoxy)glycinamide with related glycinamide derivatives:
*Calculated based on molecular formula.
Key Observations:
Solubility: The target compound’s polar substituents (acetyl, amino-oxoethoxy) likely confer higher aqueous solubility compared to aromatic analogs (e.g., ). However, ionic derivatives like N-ethylglycinamide hydrochloride may exhibit even greater solubility due to charged species.
Biological Activity: While hypoglycemic acetamide derivatives (e.g., thiazolidinedione-containing compounds in ) highlight the role of electron-withdrawing groups in activity, the target compound’s amino-oxoethoxy moiety may offer unique interactions with enzymatic targets.
Biological Activity
N~2~-Acetyl-N-(2-amino-2-oxoethoxy)glycinamide is a compound that has garnered attention in recent research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an acetyl group and an amino-oxoethoxy moiety. This specific arrangement may contribute to its biological activities, particularly in enzyme modulation and cellular interactions.
Research indicates that this compound may influence various biological pathways:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially affecting metabolic pathways. For instance, it may inhibit certain kinases involved in cellular metabolism, which could lead to altered energy production and utilization within cells .
- Cellular Protection : Some studies suggest that this compound exhibits protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. This is significant for diabetes research, as ER stress is a known contributor to β-cell dysfunction .
1. Antitumor Activity
This compound has been investigated for its potential antitumor properties. In preclinical studies, it demonstrated efficacy against various cancer cell lines. The mechanisms proposed include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through interference with angiogenesis.
2. Neuroprotective Effects
The compound has also been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and promote neuronal survival under stress conditions.
Study 1: Pancreatic β-cell Protection
In a study focusing on pancreatic β-cells, this compound was evaluated for its ability to protect against ER stress-induced apoptosis. The results indicated a significant increase in cell viability when treated with the compound compared to controls:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 20 |
| Compound Treatment | 75 |
The EC50 value was determined to be approximately 0.1 μM, indicating high potency .
Study 2: Antitumor Efficacy
A separate investigation assessed the antitumor efficacy of this compound against lung and pancreatic cancer cell lines. The findings suggested that the compound inhibited cell proliferation significantly:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Lung Cancer | 5 |
| Pancreatic Cancer | 3 |
These results highlight the compound's potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
